molecular formula C6H18Si2 B074624 Hexamethyldisilane CAS No. 1450-14-2

Hexamethyldisilane

Cat. No.: B074624
CAS No.: 1450-14-2
M. Wt: 146.38 g/mol
InChI Key: NEXSMEBSBIABKL-UHFFFAOYSA-N
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Description

Hexamethyldisilane is an organosilicon compound with the chemical formula Si₂(CH₃)₆. It is a colorless liquid that is soluble in organic solvents. This compound is notable for its use in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethyldisilane can be synthesized through a Wurtz-like coupling reaction of trimethylsilyl chloride in the presence of a reducing agent such as potassium graphite. The reaction proceeds as follows: [ 2 \text{Me}_3\text{SiCl} + 2 \text{K} \rightarrow \text{Me}_3\text{Si-SiMe}_3 + 2 \text{KCl} ] With an excess of the reductant, the alkali metal silyl derivative is produced: [ \text{Me}_3\text{Si-SiMe}_3 + 2 \text{K} \rightarrow 2 \text{Me}_3\text{SiK} ]

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting trimethylchlorosilane with potassium metal in a solvent such as xylene under an inert atmosphere. The reaction mixture is heated to around 80°C, and the product is isolated through standard separation techniques .

Chemical Reactions Analysis

Hexamethyldisilane undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form hexamethyldisiloxane. This reaction typically involves the use of oxidizing agents such as iodine: [ \text{Me}_3\text{Si-SiMe}_3 + \text{I}_2 \rightarrow 2 \text{Me}_3\text{SiI} ]

Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions with strong reducing agents.

Substitution: this compound can undergo substitution reactions with various nucleophiles and electrophiles. For example, alkyl lithium compounds react with this compound to form trimethylsilyl derivatives: [ \text{Si}_2\text{Me}_6 + \text{RLi} \rightarrow \text{RSiMe}_3 + \text{LiSiMe}_3 ]

Common Reagents and Conditions:

    Oxidizing agents: Iodine

    Reducing agents: Potassium graphite

    Nucleophiles: Alkyl lithium compounds

Major Products:

  • Trimethylsilyl iodide
  • Trimethylsilyl derivatives

Scientific Research Applications

Hexamethyldisilane has a wide range of applications in scientific research, including:

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Hexamethyldisilane can be compared with other similar organosilicon compounds, such as:

Tetramethylsilane:

  • Chemical formula: Si(CH₃)₄
  • Used as a standard in nuclear magnetic resonance (NMR) spectroscopy.

Triethylsilane:

  • Chemical formula: Si(C₂H₅)₃H
  • Used as a reducing agent in organic synthesis.

Hexamethyldisilazane:

Uniqueness of this compound: this compound is unique due to its ability to undergo a wide range of chemical reactions, its use as a precursor in CVD reactions, and its applications in various scientific fields. Its versatility and reactivity make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

trimethyl(trimethylsilyl)silane
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InChI

InChI=1S/C6H18Si2/c1-7(2,3)8(4,5)6/h1-6H3
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InChI Key

NEXSMEBSBIABKL-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)[Si](C)(C)C
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Molecular Formula

C6H18Si2
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Related CAS

61469-35-0
Record name Disilane, hexamethyl-, homopolymer
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DSSTOX Substance ID

DTXSID2061698
Record name Disilane, hexamethyl-
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Molecular Weight

146.38 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Hexamethyldisilane
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CAS No.

1450-14-2
Record name Hexamethyldisilane
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Record name Disilane, 1,1,1,2,2,2-hexamethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of hexamethyldisilane?

A1: this compound has the molecular formula Si2(CH3)6 and a molecular weight of 146.39 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A: Several spectroscopic techniques can be employed, including: * Nuclear Magnetic Resonance (NMR): Provides valuable information about the structure and dynamics of this compound, particularly regarding the rotation of methyl groups and the molecule itself. [, ]* Fourier Transform Infrared (FTIR) Spectroscopy: Reveals information about the vibrational modes of the molecule, aiding in the identification of functional groups. [, , ]* Electron Energy Loss Spectroscopy (EELS): Offers insights into the electronic structure of the molecule, particularly concerning singlet and triplet excited states. []* X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the elements present in the molecule. [, ]* Raman Spectroscopy: Can be used to study the vibrational modes of the molecule and identify the presence of specific bonds, such as C=C bonds in carbon-rich low-k films. []

Q3: How does the confinement of this compound within silica pores affect its phase behavior?

A: Confining this compound within silica pores leads to the formation of a two-phase system. A liquid-like layer forms on the pore surface, while a crystalline solid exists in the pore's center. This is in contrast to its bulk phase behavior. []

Q4: How does annealing temperature affect the properties of low-k films prepared using this compound?

A: Annealing low-k films prepared using this compound generally leads to a decrease in mechanical strength (Young's modulus and hardness) and an increase in the number of C=C bonds. []

Q5: Can this compound be used as a reagent in palladium-catalyzed reactions?

A: Yes, this compound has shown promise as a reagent in various palladium-catalyzed reactions, including:* Oxidative Silylation of Olefins: It acts as a silylating agent in the presence of molecular oxygen, yielding allylsilanes. []* Silylation of Alcohols: It facilitates the trimethylsilylation of alcohols, transferring both trimethylsilyl groups without generating stoichiometric byproducts. []

Q6: How does this compound participate in the synthesis of benzyl bromides?

A: this compound, in conjunction with a polyvinylpyrrolidone-bromine complex, enables the selective conversion of benzyl alcohols to benzyl bromides in high yields. []

Q7: Can this compound function as an oxygen scavenger in chemical reactions?

A: Yes, under specific conditions, this compound can act as an oxygen scavenger and a surrogate for hydrosilanes, enabling the selective reduction of various substrates, including nitroarenes, phosphine oxides, N-oxides, and sulfoxides. []

Q8: How have computational methods contributed to understanding the thermal decomposition of this compound?

A: Density Functional Theory (DFT) calculations have been instrumental in elucidating the decomposition pathways of this compound at different temperatures. These calculations have helped identify key intermediates and the roles of homolytic and molecular elimination reactions in the pyrolysis process. []

Q9: What can be inferred about the stability of this compound from the available research?

A: While specific stability studies are not extensively detailed in the provided research, certain inferences can be made:* Thermal Stability: this compound undergoes thermal isomerization and decomposition at elevated temperatures, suggesting limited thermal stability. [, , , ]* Stability in Solution: The compound is used in various solutions, including those containing cesium fluoride, tetrabutylammonium bromide, and dimethyl sulfoxide, implying compatibility with these reagents. [, ]

Q10: What are the applications of this compound in material science?

A: this compound is a valuable precursor for:* Silicon Carbide (SiC) Deposition: It serves as a single-source precursor for the chemical vapor deposition of SiC thin films, particularly cubic silicon carbide (3C-SiC). This method offers advantages like safety, high growth rates, and control over film properties. [, , , , , , , , , ]* Low-k Dielectric Films: It's used in plasma-enhanced chemical vapor deposition (PECVD) to create low-k dielectric films with controlled mechanical properties. [, ]

Q11: What analytical techniques are used to study the gas-phase reactions of this compound?

A: Gas-phase reactions involving this compound are often studied using techniques such as:* Flash Pyrolysis Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry (VUV-SPI-TOFMS): This technique allows for the identification and quantification of reaction intermediates and products formed during the thermal decomposition of this compound. []* Mass Spectrometry: Coupled with a flow system, mass spectrometry enables real-time analysis of the decomposition products of this compound, aiding in determining bond dissociation energies and studying reaction mechanisms. []

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